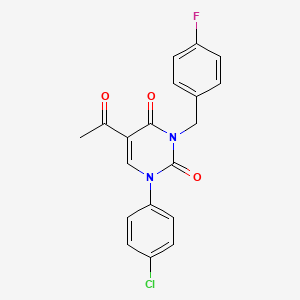

5-acetyl-1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione

Description

Properties

IUPAC Name |

5-acetyl-1-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN2O3/c1-12(24)17-11-22(16-8-4-14(20)5-9-16)19(26)23(18(17)25)10-13-2-6-15(21)7-3-13/h2-9,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYKKSQIXYAFEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=O)N(C1=O)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidinedione Core: The pyrimidinedione core is synthesized through a condensation reaction between urea and an appropriate diketone under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.

Addition of the Fluorobenzyl Group: The fluorobenzyl group is added through a Friedel-Crafts alkylation reaction using a fluorobenzyl halide and a Lewis acid catalyst.

Acetylation: The final step involves acetylation of the pyrimidinedione core using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The 5-bromo substituent on the benzofuran ring is a prime site for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the adjacent carbonyl group.

Mechanistic Notes :

-

The bromine’s position ortho to the electron-withdrawing carbonyl facilitates SNAr with strong nucleophiles (e.g., amines) under basic conditions.

-

Cross-coupling reactions (e.g., Suzuki) require palladium catalysts and generate biaryl systems, expanding the compound’s utility in drug discovery .

Reactivity of the α,β-Unsaturated Ketone

The (2Z)-configured enone system (α,β-unsaturated ketone) is susceptible to conjugate addition reactions.

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Michael Addition | Grignard reagents, organocuprates | Addition of nucleophiles (e.g., R⁻, CN⁻) to the β-carbon of the enone |

| Diels-Alder Cycloaddition | Dienes, heat or Lewis acid catalysis | Formation of six-membered cyclohexene derivatives |

Mechanistic Notes :

-

The electron-deficient β-carbon attracts soft nucleophiles (e.g., thiols, amines).

-

Stereoselectivity in the (2Z) configuration may

Scientific Research Applications

Chemistry

5-acetyl-1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione is utilized as a building block for synthesizing more complex organic molecules. The unique substituents on the pyrimidinedione core can influence the reactivity and stability of derivatives formed from this compound.

Biology

Research has indicated potential biological activities of this compound, including:

- Antimicrobial Properties : Studies have explored its efficacy against various microbial strains.

- Anticancer Activity : Investigations into the compound's mechanism of action suggest it may interact with specific molecular targets involved in cancer progression, making it a candidate for further pharmaceutical development.

Medicine

The compound is being explored as a lead compound for developing new pharmaceuticals. Its structural characteristics allow for modifications that could enhance its therapeutic potential while minimizing side effects.

Industry

In industrial applications, this compound is used in producing specialty chemicals and materials. Its unique chemical properties make it suitable for various formulations in chemical manufacturing.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of pyrimidine derivatives similar to this compound:

- Anti-inflammatory Effects : Research has demonstrated that certain pyrimidine derivatives exhibit significant anti-inflammatory properties through inhibition of key inflammatory pathways .

- Structure–Activity Relationships : Investigations into the structure–activity relationships of pyrimidine compounds have provided insights into how modifications can enhance biological activity while reducing toxicity .

- Pharmacological Studies : Several studies have evaluated the pharmacological potential of pyrimidine derivatives in cancer therapy and other medical applications .

Mechanism of Action

The mechanism of action of 5-acetyl-1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound belongs to a broader class of 2,4(1H,3H)-pyrimidinediones with diverse substituents influencing physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| Target Compound | 1-(4-chlorophenyl), 3-(4-fluorobenzyl), 5-acetyl | C₁₉H₁₄ClFN₂O₃ | 372.79 | 338770-01-7 | High lipophilicity; potential CNS activity |

| 5-Acetyl-1-benzyl-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione | 1-benzyl, 3-(4-fluorobenzyl), 5-acetyl | C₂₀H₁₇FN₂O₃ | 352.37 | 338399-30-7 | Reduced steric hindrance; lower molecular weight |

| 5-Acetyl-3-(4-fluorobenzyl)-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione | 1-(4-methylpiperazino), 3-(4-fluorobenzyl), 5-acetyl | C₁₈H₂₁FN₄O₃ | 360.38 | 338399-28-3 | Enhanced solubility due to piperazino group |

| 5-Acetyl-1-(2-chloro-3-pyridinyl)-2,4(1H,3H)-pyrimidinedione | 1-(2-chloro-3-pyridinyl), 5-acetyl | C₁₄H₁₁ClN₂O₃ | 373.72 | 338413-91-5 | Pyridine ring introduces aromatic π-stacking potential |

| Bromacil (Herbicide) | 3-sec-butyl, 5-bromo, 6-methyl | C₉H₁₃BrN₂O₂ | 261.12 | 314-40-9 | Herbicidal activity; lacks acetyl/fluorobenzyl groups |

Substituent-Driven Property Analysis

Lipophilicity :

- The 4-chlorophenyl group in the target compound increases logP compared to analogs with benzyl (logP ~2.1) or piperazino (logP ~1.5) groups .

- Fluorine in the 4-fluorobenzyl moiety enhances metabolic stability via C-F bond resistance to oxidation .

Solubility :

- Piperazino-substituted analogs (e.g., CAS 338399-28-3) exhibit higher aqueous solubility (predicted pKa ~7.35) due to the basic amine group .

- The target compound’s chlorophenyl group reduces solubility, favoring lipid membrane penetration .

Biological Activity

5-acetyl-1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound belonging to the pyrimidinedione class. Its unique molecular structure, characterized by the presence of an acetyl group and halogenated phenyl substituents, suggests potential biological activity. This article reviews the compound's biological properties, synthesis methods, and relevant research findings.

The compound has a molecular formula of and a molecular weight of approximately 372.78 g/mol. Key chemical properties include:

| Property | Value |

|---|---|

| Boiling Point | 538.4 ± 60.0 °C (Predicted) |

| Density | 1.418 ± 0.06 g/cm³ (Predicted) |

| pKa | -2.38 ± 0.40 (Predicted) |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrimidinedione Core : Condensation reaction between urea and an appropriate diketone.

- Introduction of the Chlorophenyl Group : Nucleophilic substitution using a chlorobenzene derivative.

- Addition of the Fluorobenzyl Group : Friedel-Crafts alkylation with a fluorobenzyl halide.

- Acetylation : Acetylation using acetic anhydride or acetyl chloride in the presence of a base.

Antimicrobial Activity

Pyrimidinedione derivatives have been associated with antibacterial properties. Compounds structurally similar to this compound have demonstrated efficacy against various bacterial strains . For instance, studies on related compounds have shown significant inhibition of bacterial growth in vitro.

Anticancer Properties

The potential anticancer activity of pyrimidinedione derivatives has been explored in several studies. For example, related compounds have been tested against cancer cell lines such as A431 vulvar epidermal carcinoma, showing promising results in inhibiting cell proliferation and migration . The mechanism likely involves interference with cellular pathways crucial for tumor growth.

Case Studies

While direct case studies on this compound are scarce, the following examples illustrate its potential applications based on structural similarities:

- Case Study 1 : A study on chloroethyl pyrimidine nucleosides demonstrated significant inhibition of cell proliferation in cancer cell lines .

- Case Study 2 : Research on ferrocene-pyrimidine conjugates revealed antiplasmodial activities against Plasmodium falciparum, suggesting that modifications to the pyrimidine structure can enhance biological efficacy .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors within biological pathways. Such interactions could modulate enzyme activity or receptor signaling pathways critical for various biological functions.

Q & A

Q. How to investigate off-target effects in complex biological systems?

- Methodology :

- Proteome Profiling : Employ affinity chromatography (immobilized compound) with LC-MS/MS to identify interacting proteins .

- Transcriptomics : RNA-seq analysis of treated cell lines (e.g., HepG2) to detect dysregulated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.